Quipazine maleate is a synthetic chemical compound classified as a heterocyclic compound, specifically a piperazine derivative. It is known for its agonist activity at serotonin (5-HT) receptors in the central nervous system [, , ]. While initially investigated for potential antidepressant properties, its research applications have broadened to explore its effects on neurotransmission and its use as a pharmacological tool in various animal models [, , , , ].
Mechanism of Action
Quipazine maleate primarily exerts its effects by acting as an agonist at serotonin (5-HT) receptors in the central nervous system [, , , ]. It binds to these receptors, mimicking the effects of serotonin, a key neurotransmitter involved in regulating mood, sleep, appetite, and other physiological processes. While its precise mechanism of action can vary depending on the specific brain region and receptor subtypes involved, its ability to modulate serotonergic neurotransmission underlies its effects in various experimental settings.
Auditory Cortex Activity: Quipazine maleate significantly reduced the amplitude of the N1/P2 component of auditory evoked potentials (AEPs) in rats, suggesting a role in modulating sensory cortical activity [].
Prolactin Secretion: Quipazine maleate was found to increase serum prolactin concentrations in rats, potentially by antagonizing the prolactin-suppressing effects of certain drugs [].
Locomotor Activity: Studies have investigated the role of dopaminergic and serotonergic mechanisms in mediating quipazine-induced locomotor activity [].
Applications
Neuroendocrine Regulation: Researchers have utilized quipazine maleate to study the role of serotonergic pathways in regulating hormone secretion, such as prolactin and growth hormone, in various species [, , ].
Auditory Processing: Quipazine maleate's effects on the auditory cortex, specifically its modulation of AEP components, have made it valuable in investigating serotonergic influences on auditory processing [].
Catalepsy Models: Studies have explored the impact of quipazine maleate on catalepsy induced by neuroleptic drugs, providing insights into the complex interplay between serotonergic and dopaminergic systems in motor control [].
Neurochemical Interactions: Researchers have investigated quipazine maleate's interactions with other neurotransmitter systems, including dopamine, to elucidate the complex interplay between these systems in mediating behavioral and physiological responses [, , , ].
Related Compounds
Metoclopramide Monohydrochloride
Compound Description: Metoclopramide monohydrochloride (MC) is a dopamine antagonist. [] It is used in veterinary medicine to stimulate prolactin secretion in steers. []
Corticotropin-Releasing Factor (CRF)
Compound Description: Corticotropin-releasing factor (CRF) is a peptide hormone that stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. []
Relevance: Corticotropin-releasing factor, similar to quipazine maleate, can elevate plasma immunoreactive ACTH and cortisol concentrations in dogs. [] This suggests potential interactions or overlapping pathways in the regulation of pituitary function.
Isoproterenol
Compound Description: Isoproterenol is a β-adrenergic agonist. []
Relevance: Isoproterenol, like quipazine maleate, can elevate plasma immunoreactive ACTH and cortisol concentrations in dogs. [] This suggests potential interactions or overlapping pathways in stress response and hormonal regulation.
Haloperidol
Compound Description: Haloperidol is a dopamine antagonist. []
Relevance: Haloperidol and quipazine maleate, both impact the pituitary gland, although through different mechanisms. [] Haloperidol, as a dopamine antagonist, increases plasma immunoreactive α-melanocyte-stimulating hormone (α-MSH) by blocking dopamine's inhibitory effect on the pituitary intermediate lobe. [] In contrast, quipazine maleate's effects are attributed to its serotonergic agonist properties. []
Bromocriptine Mesylate
Compound Description: Bromocriptine mesylate is a dopamine agonist. []
Relevance: Bromocriptine mesylate serves as a pharmacological counterpart to both haloperidol and quipazine maleate. [] By activating dopamine receptors, bromocriptine mesylate inhibits the release of prolactin, countering the effects of dopamine antagonists like haloperidol. [] Its opposing action to quipazine maleate further highlights the role of different neurotransmitter systems in pituitary hormone regulation.
L-Tryptophan
Compound Description: L-Tryptophan is an essential amino acid and the precursor to serotonin. []
Relevance: L-Tryptophan, like quipazine maleate, can modulate brain serotonin levels. [] Administration of L-tryptophan significantly reduces the amplitude of the N1/P2 component of auditory evoked potentials in rats, indicating increased serotonergic activity. [] This effect mirrors the influence of quipazine maleate, reinforcing the understanding of serotonin's role in sensory processing.
Spiperone
Compound Description: Spiperone is a serotonin antagonist. []
Relevance: Spiperone serves as a pharmacological counterpoint to quipazine maleate in studying serotonergic mechanisms in the brain. [] Spiperone's ability to increase the amplitude of the N1/P2 component of auditory evoked potentials, opposite to the effect of quipazine maleate, highlights its antagonistic relationship with serotonin. []
Clonidine Hydrochloride
Compound Description: Clonidine hydrochloride is an α2-adrenergic agonist. []
Relevance: Clonidine hydrochloride, while not directly impacting serotonin like quipazine maleate, plays a role in modulating prolactin secretion. [] Research suggests that the combination of clonidine hydrochloride, quipazine maleate, and LY53857, a serotonin antagonist, can lead to decreased prolactin concentrations. [] This implies complex interactions between different neurotransmitter systems in regulating prolactin release.
LY53857
Compound Description: LY53857 is a serotonin (5-HT2) antagonist. []
Relevance: LY53857, as a serotonin antagonist, provides a contrasting perspective to the serotonergic agonist activity of quipazine maleate. [] Interestingly, both LY53857 alone and in combination with clonidine hydrochloride and quipazine maleate, has been shown to decrease serum prolactin concentrations. [] This suggests intricate interplay between serotonergic and adrenergic systems in regulating prolactin.
Apomorphine
Compound Description: Apomorphine is a central dopamine agonist. []
Relevance: Apomorphine is used in conjunction with quipazine maleate to investigate the involvement of dopamine mechanisms in quipazine-induced stereotypy. [] The observation that apomorphine can potentiate quipazine-induced stereotypy, suggests a complex interplay between dopamine and serotonin systems in mediating these behavioral effects. []
5-Hydroxy-L-tryptophan (5-HTP)
Compound Description: 5-Hydroxy-L-tryptophan (5-HTP) is a precursor of serotonin. []
Relevance: 5-Hydroxy-L-tryptophan, like quipazine maleate, influences serum growth hormone levels by modulating serotonergic pathways. [] Both compounds stimulate growth hormone release in neonatal rats, indicating their shared involvement in this physiological process. []
Cyproheptadine
Compound Description: Cyproheptadine is a serotonin antagonist. []
Relevance: Cyproheptadine serves as a contrasting agent to quipazine maleate in investigating the role of serotonin in growth hormone regulation. [] While quipazine maleate and 5-HTP enhance growth hormone release, cyproheptadine diminishes both basal and suckling-induced growth hormone secretion, highlighting the opposing actions mediated by serotonin modulation. []
Atropine Sulfate (ATR)
Compound Description: Atropine sulfate (ATR) is a muscarinic cholinergic antagonist. []
Relevance: Atropine sulfate, while targeting the cholinergic system, interacts with the serotonergic pathways influenced by quipazine maleate in regulating growth hormone secretion. [] Notably, atropine sulfate blocks the growth hormone-stimulating effects of 5-HTP, suggesting complex interplay between cholinergic and serotonergic systems. []
Thyrotropin-Releasing Hormone (TRH)
Compound Description: Thyrotropin-releasing hormone (TRH) is a hypothalamic hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin. []
Relevance: Thyrotropin-releasing hormone, unlike quipazine maleate which primarily acts on serotonergic pathways, directly stimulates growth hormone release. [] This distinct mechanism differentiates its action from the indirect modulation of growth hormone by quipazine maleate. []
Rat Growth Hormone-Releasing Hormone (GHRH)
Compound Description: Growth hormone-releasing hormone (GHRH) is a hypothalamic peptide that stimulates the synthesis and release of growth hormone. []
Cysteamine
Compound Description: Cysteamine is a compound known to deplete hypothalamic somatostatin, a hormone that inhibits growth hormone release. []
Relevance: Cysteamine, by inhibiting somatostatin, exerts an opposing effect to quipazine maleate's enhancement of serotonin, which can indirectly suppress growth hormone. [] This contrasting influence on growth hormone regulation highlights the complexity of neuroendocrine control mechanisms. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
13,14-dihydro PGF1α is a potential metabolite of PGF1α.1 Its biological activity has not been reported. The corresponding compound in the E1 series (13,14-dihydro PGE1) retains biological activity similar to PGE1.2 13, 14-Dihydro PGF-1a belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. 13, 14-Dihydro PGF-1a is considered to be a practically insoluble (in water) and relatively neutral molecule. 13, 14-Dihydro PGF-1a has been primarily detected in urine. Within the cell, 13, 14-dihydro PGF-1a is primarily located in the membrane (predicted from logP) and cytoplasm.
CTA2 is a stable analog of TXA2. CTA2 is a potent coronary vasoconstrictor and is effective at concentrations as low as 1 nM in cat coronary arteries. Unlike other vascular TP receptor agonists, CTA2 is a potent inhibitor of prostanoid-induced platelet aggregation. It inhibits arachidonic acid-induced aggregation with an IC50 value of 4-5 µM. CTA2 also exhibits selective and dose-dependent inhibition of TXB2 synthesis in rabbit platelets at concentrations between 1 and 100 µM.
Zuclopenthixol, also known as cisordinol or clopixol, belongs to the class of organic compounds known as thioxanthenes. These are organic polycyclic compounds containing a thioxanthene moiety, which is an aromatic tricycle derived from xanthene by replacing the oxygen atom with a sulfur atom. Zuclopenthixol is a drug which is used in the management of acute psychoses such as mania or schizophrenia. however, the use of zuclopenthixol acetate in psychiatric emergencies as an alternative to standard treatments (haloperidol, clotiapine, etc. ) should be cautioned, since well executed and documented trials of zuclopenthixol acetate for this use have yet to be conducted. zuclopenthixol acetate is not intended for long-term use. Zuclopenthixol is considered to be a practically insoluble (in water) and relatively neutral molecule. Zuclopenthixol has been detected in multiple biofluids, such as urine and blood. Within the cell, zuclopenthixol is primarily located in the membrane (predicted from logP). Zuclopenthixol, also known as Zuclopentixol or Zuclopenthixolum, is an antipsychotic agent. Zuclopenthixol is a thioxanthene-based neuroleptic with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors. Major brands of zuclopenthixol are Cisordinol, Acuphase, and Clopixol. This drug is a liquid. This compound belongs to the thioxanthenes. These are organic polycyclic compounds containing a thioxanthene moiety, which is an aromatic tricycle derived from xanthene by replacing the oxygen atom with a sulfur atom. Known drug targets of zuclopenthixol include 5-hydroxytryptamine receptor 2A, D(1B) dopamine receptor, D(2) dopamine receptor, D(1A) dopamine receptor, and alpha-1A adrenergic receptor. It is known that zuclopenthixol is metabolized by Cytochrome P450 2D6. Zuclopenthixol was approved for use in Canada in 2011, but is not approved for use in the United States. Clopenthixol is a thioxanthene derivative having a chloro substituent at the 2-position and an alkylidene group at the 10-position with undefined double bond stereochemistry. It has a role as a H1-receptor antagonist, a serotonergic antagonist, an alpha-adrenergic antagonist, a dopaminergic antagonist and a first generation antipsychotic. It is a N-alkylpiperazine, a primary alcohol and a member of thioxanthenes.